molecular formula C13H14N2 B14348444 N-(2-phenylethyl)pyridin-2-amine CAS No. 90678-69-6

N-(2-phenylethyl)pyridin-2-amine

Cat. No.: B14348444
CAS No.: 90678-69-6
M. Wt: 198.26 g/mol
InChI Key: BEPCFSMZLKUTHW-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)pyridin-2-amine (CAS 6311-99-5) is a pyridine derivative featuring a 2-aminopyridine core linked to a phenylethyl group via an ethyl chain. This compound has been characterized in safety data sheets, highlighting its handling precautions (e.g., inhalation risks and first-aid measures) but lacks explicit biological or pharmacological data in the provided evidence . Its structural framework, however, aligns with bioactive pyridin-2-amine derivatives, making it a candidate for comparison with analogs exhibiting antimicrobial, anticancer, or anthelmintic properties.

Properties

CAS No.

90678-69-6

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

N-(2-phenylethyl)pyridin-2-amine

InChI

InChI=1S/C13H14N2/c1-2-6-12(7-3-1)9-11-15-13-8-4-5-10-14-13/h1-8,10H,9,11H2,(H,14,15)

InChI Key

BEPCFSMZLKUTHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)pyridin-2-amine typically involves the reaction of pyridine derivatives with phenylethylamine. One common method is the nucleophilic substitution reaction where a halogenated pyridine reacts with phenylethylamine under basic conditions. For example, 2-chloropyridine can be reacted with phenylethylamine in the presence of a base like potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar nucleophilic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The phenylethylamine moiety can be oxidized to form corresponding imines or amides.

    Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

N-(2-phenylethyl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)pyridin-2-amine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to trace amine-associated receptors, influencing neurotransmitter release and signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of N-(2-phenylethyl)pyridin-2-amine, their substituents, and reported bioactivities:

Compound Name Substituents/Modifications Biological Activity Key Findings References
This compound Phenylethyl group Not explicitly reported Safety data available (handling precautions)
Schiff bases (e.g., N-(2-hydroxylbenzylidene)pyridin-2-amine) Benzylidene group with hydroxyl/nitro substituents Antimicrobial (Gram-positive/-negative) Inhibited S. aureus and E. coli growth; solvent-dependent efficacy
N-Benzylidenepyridin-2-amines Aromatic aldehyde-derived substituents Anthelmintic Paralysis/death times comparable to albendazole; nitro/methoxy groups enhance activity
Oxadiazole derivatives (e.g., 1c, 1f, 1g) Oxadiazole-linked 4-chloro/methoxy groups Anticancer Selective activity against HOP-92 (non-small cell lung cancer) at 10 µM
N2-[2-(2-Pyridyl)ethyl]-3-nitropyridin-2-amine Nitro group at pyridine C3 Not reported Structural similarity; nitro group may influence electronic properties
N-Diphenylphosphanyl derivatives Phosphanyl and imino groups Structural studies Unique 3D framework via C–H⋯N interactions; potential for metal coordination
Pexidartinib (Turalio) Trifluoromethyl and pyrrolopyridine Anticancer (TGCT treatment) FDA-approved for symptomatic TGCT; targets CSF1R and KIT kinases

Structural and Functional Insights

Electronic and Steric Effects
  • Electron-withdrawing groups (e.g., nitro in ): May enhance stability and alter binding affinity but reduce solubility.
  • Oxadiazole and Schiff base linkages (): Improve π-π stacking and hydrogen bonding, critical for target recognition in anticancer and antimicrobial activities .

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